2-{[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
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Overview
Description
2-{[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a brominated phenyl group and a tetrahydroisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves a multi-step process. One common method starts with the bromination of a dihydroxyphenyl compound, followed by a condensation reaction with an amino group to form the imine linkage. The final step involves cyclization to form the tetrahydroisoindole core under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The imine linkage can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The brominated phenyl group and the imine linkage play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The compound may also induce oxidative stress in cells, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol
- 1H-indene, 3a,4,7,7a-tetrahydro-
Uniqueness
2-{[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is unique due to its specific combination of functional groups and its tetrahydroisoindole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H15BrN2O4 |
---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
4-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylideneamino]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C17H15BrN2O4/c18-11-5-10(12(21)6-13(11)22)7-19-20-16(23)14-8-1-2-9(4-3-8)15(14)17(20)24/h1-2,5-9,14-15,21-22H,3-4H2/b19-7+ |
InChI Key |
GYVXFQQQJCYEAG-FBCYGCLPSA-N |
Isomeric SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)/N=C/C4=CC(=C(C=C4O)O)Br |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)N=CC4=CC(=C(C=C4O)O)Br |
Origin of Product |
United States |
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